Cimpuciclib tosylate is a novel compound recognized for its selective inhibition of cyclin-dependent kinase 4, a crucial enzyme involved in cell cycle regulation. This compound has garnered attention due to its potential anti-tumor activity, making it a subject of interest in cancer research. The chemical structure and properties of Cimpuciclib tosylate position it as a promising candidate in therapeutic applications targeting various malignancies.
Cimpuciclib tosylate is derived from the parent compound Cimpuciclib, which is synthesized and characterized for its pharmacological properties. The compound's synthesis and characterization have been documented in various scientific publications, highlighting its efficacy as a selective inhibitor of cyclin-dependent kinase 4 with an IC50 value of 0.49 nM, indicating strong potency against this target enzyme .
Cimpuciclib tosylate is classified as a small molecule inhibitor and specifically categorized as a cyclin-dependent kinase 4 inhibitor. Its classification underscores its role in modulating cell cycle progression and its potential implications in cancer therapeutics.
The synthesis of Cimpuciclib tosylate involves several key steps that utilize advanced organic chemistry techniques. The synthetic pathway typically includes the formation of the core structure followed by tosylation to enhance solubility and stability.
The synthesis may also involve purification steps such as chromatography to isolate the desired product from by-products and unreacted materials. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of Cimpuciclib tosylate.
Cimpuciclib tosylate features a complex molecular structure characterized by its bicyclic core and the presence of a tosyl group, which enhances its solubility and stability in biological systems. The molecular formula can be represented as C₁₉H₁₉N₃O₄S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The molecular weight of Cimpuciclib tosylate is approximately 373.43 g/mol. Its structural representation includes functional groups essential for its biological activity, particularly the presence of nitrogen-containing heterocycles that contribute to its interaction with cyclin-dependent kinases.
Cimpuciclib tosylate undergoes various chemical reactions that are pivotal for its functionality as a kinase inhibitor. Key reactions include:
Understanding these reactions involves kinetic studies to determine the rate constants associated with binding and inhibition, which are critical for evaluating its therapeutic potential.
Cimpuciclib tosylate exerts its anti-tumor effects primarily through the inhibition of cyclin-dependent kinase 4 activity. This inhibition leads to cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.
Research indicates that Cimpuciclib tosylate effectively reduces cell viability in various cancer cell lines by inducing apoptosis and inhibiting cell division. This mechanism highlights its potential utility in treating cancers characterized by dysregulated cell cycle progression.
Cimpuciclib tosylate is typically presented as a solid crystalline compound with high purity levels. Its melting point and solubility characteristics are essential for formulation development in pharmaceutical applications.
The compound exhibits stability under physiological conditions but may be sensitive to extreme pH levels or oxidative environments. Its solubility profile suggests compatibility with various drug delivery systems, enhancing its bioavailability.
Analytical methods such as high-performance liquid chromatography are employed to assess the purity and stability of Cimpuciclib tosylate during formulation development.
Cimpuciclib tosylate's primary application lies within oncology research, particularly in developing targeted therapies for cancers driven by cyclin-dependent kinase dysregulation. It serves as a valuable tool for investigating cell cycle dynamics and therapeutic strategies aimed at inhibiting tumor growth.
Cyclin-Dependent Kinase 4 (CDK4) operates as a master regulator of the G1-to-S phase transition in the cell cycle. It forms complexes with D-type cyclins (D1, D2, D3), phosphorylating the retinoblastoma protein to release E2F transcription factors that drive DNA replication genes [3] [6] [8]. In neoplastic pathologies, dysregulation occurs through:
This pathway hyperactivation creates CDK4 dependency in malignancies like breast cancer, glioblastoma, and liposarcoma. Critically, CDK4 (unlike CDK6) shows tissue-specific expression patterns and distinct substrate preferences, making it a precision oncology target [3] [8].
Table 1: CDK4 Dysregulation Mechanisms in Human Cancers
| Mechanism | Molecular Alteration | Exemplary Cancer Types |
|---|---|---|
| Cyclin D overexpression | CCND1 amplification, CCND1 3'UTR mutations | Breast cancer (15-20%), mantle cell lymphoma (near 100%) |
| CDK4 amplification | CDK4 gene amplification | Liposarcoma (90%), glioblastoma (14%) |
| INK4 loss | CDKN2A deletion/methylation | Pancreatic cancer (90%), NSCLC (30%) |
Dual CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) demonstrate clinical efficacy in hormone receptor-positive breast cancer but face limitations:
Cimpuciclib tosylate (chemical name: (S)-4-(8-((1-(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl)amino)imidazo[1,2-a]pyrazin-3-yl)-N-(1-hydroxypropan-2-yl)benzamide 4-methylbenzenesulfonate) represents a novel, highly selective CDK4 inhibitor. Key developmental milestones include:
Table 2: Preclinical Profile of Cimpuciclib Tosylate
| Parameter | Value | Experimental Context |
|---|---|---|
| CDK4 IC50 | 0.49 nM | Biochemical kinase assay |
| CDK6 IC50 | 9.56 nM | Biochemical kinase assay |
| Antiproliferative IC50 | 141.2 nM | Colo205 cells (6-day exposure) |
| Tumor growth inhibition | 93.63% | Colo205 xenograft model (50 mg/kg, twice weekly) |
| Plasma half-life (mice) | 14.8 hours | 50 mg/kg oral administration |
Pharmacokinetic studies in rats and mice demonstrate favorable properties: dose-proportional exposure (AUC0-24: 5,414 ng/mL·h in rats at 5 mg/kg; 136,782 ng/mL·h in mice at 50 mg/kg) and extended plasma residence time supporting intermittent dosing [4] [7]. In the Colo205 colorectal cancer xenograft model, twice-weekly oral administration achieved near-complete tumor suppression (93.63% inhibition) without reported hematologic toxicity, suggesting a potentially improved therapeutic window versus dual CDK4/6 inhibitors [4].
Cimpuciclib tosylate exemplifies the "next-generation" CDK inhibitor paradigm—maximizing target specificity to minimize off-kinase effects while maintaining potency against cell cycle drivers in malignancies with CDK4 pathway dependency.
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1